Some studies have investigated the potential role of N-Ac-DL-Met in supporting liver function and protecting against liver damage. These studies suggest that N-Ac-DL-Met might act as a methyl donor, contributing to the synthesis of S-adenosylmethionine (SAM), a crucial molecule involved in various liver functions, including detoxification and regeneration. However, these studies primarily involve animal models, and more research, particularly human trials, are necessary to confirm these findings and establish the efficacy and safety of N-Ac-DL-Met for liver health [].
N-Ac-DL-Met possesses a sulfur atom within its structure, which might contribute to its potential antioxidant activity. Some in vitro studies suggest that N-Ac-DL-Met could scavenge free radicals, potentially offering protection against oxidative stress, a cellular phenomenon linked to various health conditions []. However, similar to the research on liver function, these findings primarily originate from in vitro experiments, and further investigations, including in vivo studies and clinical trials, are essential to establish the effectiveness and safety of N-Ac-DL-Met for managing oxidative stress.
Preliminary research also explores the potential applications of N-Ac-DL-Met in other areas, including:
N-Acetyl-DL-methionine is a synthetic derivative of the amino acid methionine, characterized by the presence of an acetyl group at the nitrogen atom. This compound exists as a racemic mixture of both D- and L-enantiomers, which influences its biological activity and chemical properties. N-Acetyl-DL-methionine is soluble in water and exhibits a variety of physiological effects, making it of interest in both pharmaceutical and nutritional contexts.
Oxidation reactions also occur, particularly under acidic conditions, resulting in products such as methionine sulfoxide and N-acetylmethionine sulfoxide, which can have different biological implications .
N-Acetyl-DL-methionine exhibits various biological activities. It is known to act as an antioxidant and has been studied for its potential role in protecting cells from oxidative stress. Additionally, it may play a role in detoxification processes and has been investigated for its effects on liver function and metabolism. The compound's ability to influence methylation processes in the body further contributes to its significance in biochemical pathways .
The synthesis of N-Acetyl-DL-methionine can be achieved through several methods:
Studies on N-Acetyl-DL-methionine have revealed interactions with various biological systems. It can influence enzyme activities related to amino acid metabolism and has been shown to interact with other compounds involved in detoxification processes. Its role as a substrate for specific enzymes allows researchers to explore its kinetics and mechanisms further .
Several compounds are structurally and functionally similar to N-Acetyl-DL-methionine. Below is a comparison highlighting their uniqueness:
Compound | Structure | Unique Features |
---|---|---|
N-Acetyl-L-methionine | Acetylated L-methionine | Primarily used for therapeutic purposes |
N-Acetyl-D-methionine | Acetylated D-methionine | Less common; may exhibit different biological activity |
S-Acetyl-L-cysteine | Acetylated L-cysteine | Known for its role in antioxidant defense |
Acetylcysteine | Acetylated cysteine | Widely used as a mucolytic agent |
N-Acetyl-DL-methionine is unique due to its racemic nature, allowing it to interact differently within biological systems compared to its enantiomeric counterparts.
N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule [1]. The compound has the molecular formula C₇H₁₃NO₃S with a molecular weight of 191.25 grams per mole [1] [2]. The Chemical Abstract Service number for this compound is 1115-47-5 [1] [3].
The IUPAC name for N-Acetyl-DL-methionine is 2-acetamido-4-(methylsulfanyl)butanoic acid [1] [2]. The structural representation can be expressed through the SMILES notation as CSCCC(NC(C)=O)C(O)=O [1] [4]. The compound contains a carboxyl group (-COOH), an N-acetyl group (-NHCOCH₃), and a side chain (-CH₂CH₂SCH₃) attached to the central carbon atom [4] [29].
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₃S |
Molecular Weight (g/mol) | 191.25 |
Chemical Abstract Service Number | 1115-47-5 |
IUPAC Name | 2-acetamido-4-(methylsulfanyl)butanoic acid |
SMILES | CSCCC(NC(C)=O)C(O)=O |
InChI Key | XUYPXLNMDZIRQH-UHFFFAOYNA-N |
PubChem CID | 6180 |
The InChI Key for N-Acetyl-DL-methionine is XUYPXLNMDZIRQH-UHFFFAOYNA-N, and it is catalogued in the PubChem database with the compound identifier 6180 [1] [2].
N-Acetyl-DL-methionine exists as a racemic mixture containing both D and L enantiomers of the N-acetylated methionine [4] [16]. The stereochemistry of this compound is centered around the alpha carbon atom, which serves as the chiral center [16] [17]. The compound contains one defined stereocenter, allowing for the existence of two enantiomeric forms [16].
The racemic nature of N-Acetyl-DL-methionine distinguishes it from its individual enantiomeric forms, particularly N-Acetyl-L-methionine, which has the Chemical Abstract Service number 65-82-7 [5] [9]. The L-enantiomer is characterized by the (2S) configuration, while the D-enantiomer has the (2R) configuration [5] [16].
Conformational analysis studies have revealed that the stereochemistry significantly influences the molecular behavior of acetylated methionine derivatives [17]. The conformational preferences of N-acetylated derivatives are sensitive to solvent effects, unlike their esterified counterparts [17]. The conformational stability is governed by a combination of hyperconjugative and steric effects rather than intramolecular hydrogen bonding [17].
The polymorphism of N-Acetyl-DL-methionine has been studied through X-ray powder diffraction analysis, revealing the potential existence of two polymorphic forms in solid-liquid equilibrium systems [15]. This polymorphism is attributed to the conformational flexibility of the molecule and the packing arrangements in the crystal lattice [15].
N-Acetyl-DL-methionine exhibits distinct thermal properties that are characteristic of its molecular structure and intermolecular interactions [4] [10]. The melting point of N-Acetyl-DL-methionine ranges from 117 to 119 degrees Celsius according to literature values [4] [11]. Some sources report a slightly narrower range of 116 degrees Celsius [1].
The boiling point of N-Acetyl-DL-methionine is predicted to be 453.6 degrees Celsius at 760 millimeters of mercury pressure [4] [10] [11]. This relatively high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities from both the amide and carboxyl functional groups [4].
The flash point of N-Acetyl-DL-methionine is reported as 228.1 degrees Celsius [10]. This thermal property is particularly relevant for handling and storage considerations of the compound in industrial applications [10].
Property | Value | Source |
---|---|---|
Melting Point (°C) | 117-119 | Literature values |
Boiling Point (°C) | 453.6 (at 760 mmHg) | Predicted value |
Flash Point (°C) | 228.1 | Predicted value |
The density of N-Acetyl-DL-methionine has been experimentally determined to be 1.202 grams per cubic centimeter [10]. Some sources report a slightly higher estimated value of 1.2684 grams per cubic centimeter [4] [11]. These density values indicate that N-Acetyl-DL-methionine is denser than water, which is consistent with its solid crystalline form at room temperature [4].
The refractive index of N-Acetyl-DL-methionine is estimated to be 1.6370 [4] [11]. This optical property reflects the compound's molecular structure and the polarizability of its constituent atoms, particularly the sulfur atom in the side chain [4].
The vapor pressure of N-Acetyl-DL-methionine at 25 degrees Celsius is extremely low, measured as 1.72 × 10⁻⁹ millimeters of mercury [10]. This low vapor pressure indicates that the compound has minimal volatility at room temperature, which is consistent with its high boiling point and strong intermolecular interactions [10].
Property | Value | Type |
---|---|---|
Density (g/cm³) | 1.202 | Experimental |
Refractive Index | 1.6370 (estimate) | Estimated |
Vapor Pressure (mmHg at 25°C) | 1.72E-09 | Predicted |
N-Acetyl-DL-methionine exhibits amphoteric behavior due to the presence of both acidic and basic functional groups within its molecular structure [4] [14]. The compound possesses a carboxyl group that can donate protons and an amide nitrogen that can participate in acid-base equilibria [4].
The strongest acidic pKa value for N-Acetyl-DL-methionine is predicted to be 3.50 ± 0.10 [4] [11] [14]. This acidic behavior is attributed to the carboxyl group (-COOH) present in the molecule [4]. The relatively low pKa value indicates that the carboxyl group readily donates a proton in aqueous solution, making the compound acidic under physiological conditions [4].
The strongest basic pKa value is predicted to be -1.8 [5] [14]. This highly negative value indicates that the basic sites in the molecule have very weak proton-accepting ability [5]. The physiological charge of N-Acetyl-DL-methionine is calculated to be -1, meaning that at physiological pH (approximately 7.4), the compound exists predominantly in a negatively charged state [5] [14].
At pH 7, N-Acetyl-DL-methionine carries a net negative charge due to the deprotonation of the carboxyl group while the amide nitrogen remains largely unprotonated [5] [14]. This charge distribution significantly influences the compound's solubility characteristics and biological interactions [5].
Property | Value | Method |
---|---|---|
pKa (Strongest Acidic) | 3.50 ± 0.10 | Predicted |
pKa (Strongest Basic) | -1.8 | Predicted |
Physiological Charge | -1 | Calculated |
Charge State at pH 7 | Negatively charged | Based on pKa values |
N-Acetyl-DL-methionine demonstrates specific chemical reactivity patterns that are characteristic of acetylated amino acid derivatives [12] . The compound can undergo hydrolysis reactions under appropriate conditions, particularly in the presence of specific enzymes such as acylases [12]. During enzymatic hydrolysis, the acetyl group can be removed to regenerate the free amino acid methionine [12].
The hydrolysis reaction of N-Acetyl-DL-methionine by porcine acylase demonstrates stereoselective behavior [12]. The enzyme preferentially hydrolyzes the L-enantiomer of the racemic mixture, leaving the D-enantiomer largely unaffected [12]. This stereoselective hydrolysis has been monitored using proton nuclear magnetic resonance spectroscopy, which shows the depletion of the substrate at 4.25 parts per million and the simultaneous appearance of the L-methionine product at 3.85 parts per million [12].
The reaction kinetics of N-Acetyl-DL-methionine hydrolysis follow Michaelis-Menten kinetics, with the reaction typically reaching completion within one hour under optimal conditions [12]. The substrate concentration reaches a plateau as the reaction proceeds, indicating that the enzymatic process is limited by the availability of the L-enantiomer in the racemic mixture [12].
N-Acetyl-DL-methionine exhibits stability under normal storage conditions when kept at temperatures between 2 to 8 degrees Celsius [4] [11]. The compound is incompatible with strong oxidizing agents, which can potentially oxidize the sulfur atom in the side chain [7]. The acetyl group provides protection to the amino nitrogen, reducing its reactivity compared to the free amino acid .
N-Acetyl-DL-methionine can be structurally compared with several related compounds to understand the impact of acetylation and stereochemistry on molecular properties [22] [24]. The most direct comparison is with L-methionine, the parent amino acid from which N-Acetyl-DL-methionine is derived [22] [24].
L-methionine has the molecular formula C₅H₁₁NO₂S and a molecular weight of 149.21 grams per mole, making it significantly smaller than its N-acetylated derivative [22]. The addition of the acetyl group (CH₃CO-) increases the molecular weight by 42.04 mass units and introduces additional hydrogen bonding capabilities [22] [24].
N-Acetyl-L-methionine, the single enantiomer form, shares the same molecular formula and weight as N-Acetyl-DL-methionine but differs in its stereochemical composition [5] [9]. While N-Acetyl-DL-methionine contains both D and L enantiomers in equal proportions, N-Acetyl-L-methionine contains only the L-enantiomer [5] [16].
Methionine sulfoxide represents another related compound where the sulfur atom has been oxidized [22]. This compound has the molecular formula C₅H₁₁NO₃S and a molecular weight of 165.21 grams per mole [22]. The oxidation of the sulfur atom introduces additional polarity and hydrogen bonding potential compared to the parent methionine [22].
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
N-Acetyl-DL-methionine | C₇H₁₃NO₃S | 191.25 | Racemic mixture with N-acetyl group |
L-Methionine | C₅H₁₁NO₂S | 149.21 | Free amino acid, L-configuration |
N-Acetyl-L-methionine | C₇H₁₃NO₃S | 191.25 | N-acetylated L-enantiomer only |
D-Methionine | C₅H₁₁NO₂S | 149.21 | Free amino acid, D-configuration |
Methionine sulfoxide | C₅H₁₁NO₃S | 165.21 | Oxidized sulfur atom |
The acetylation of methionine significantly alters its chemical and biological properties [22] [24]. Studies have shown that N-acetylated derivatives generally have lower biological potency compared to the free amino acid when used in nutritional applications [22]. However, N-acetyl-L-methionine demonstrates good bioavailability and is metabolically equivalent to free L-methionine [24].
The most widely employed laboratory synthesis method for N-Acetyl-DL-methionine involves the direct acetylation of methionine using acetic anhydride as the acetylating agent [1] [2]. This classical approach represents the foundation of synthetic methodologies for producing acetylated amino acid derivatives.
The standard procedure involves reacting L-methionine with acetic anhydride at elevated temperatures ranging from 80 to 100 degrees Celsius [1]. The reaction typically proceeds without additional catalysts, relying on the inherent reactivity of the amino group toward the acetyl electrophile. Under these conditions, the reaction achieves conversions of 75 to 94 percent within 30 minutes to 2 hours [1] [2].
High-Temperature Protocol: The basic reaction is conducted by combining methionine with acetic anhydride in a molar ratio of 1:1.2 to 1:5, with excess anhydride generally improving yields [1]. The reaction mixture is heated to temperatures not exceeding 100 degrees Celsius to prevent decomposition of the starting materials [1]. Acetic acid may be employed as a solvent to facilitate dissolution and heat transfer during the process.
Alkaline Conditions Variant: An alternative approach utilizes aqueous alkaline conditions, where the acetylation is performed at significantly lower temperatures of 20 to 60 degrees Celsius [2]. This method employs sodium hydroxide or potassium hydroxide as base additives, achieving yields of 91 to 94 percent over reaction periods of 2 to 6 hours [2]. The alkaline environment facilitates the deprotonation of the amino group, enhancing its nucleophilicity toward the acetyl electrophile.
Mechanistic Considerations: The acetylation proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that subsequently eliminates acetate to yield the final acetamide product [3]. The reaction is facilitated by the electron-donating nature of the methionine side chain, which stabilizes the developing positive charge during the transition state.
Beyond direct acetylation with acetic anhydride, several alternative synthetic approaches have been developed to access N-Acetyl-DL-methionine through different chemical transformations and starting materials.
Microwave-Assisted Synthesis: Recent developments in synthetic methodology have incorporated microwave irradiation to accelerate the acetylation process [4]. This approach combines acetic anhydride with acetic acid in equal proportions and subjects the reaction mixture to microwave heating at 80 to 120 degrees Celsius [4]. The microwave-assisted protocol achieves remarkable reaction rates, completing the transformation in 3 to 8 minutes with yields ranging from 90 to 95 percent [4].
Sodium Bicarbonate Catalysis: An environmentally benign alternative employs dried sodium bicarbonate as a mild catalyst for acetylation reactions [5]. This method operates at room temperature in organic solvents such as toluene, achieving yields of 80 to 95 percent over 24-hour reaction periods [5]. The sodium bicarbonate functions by abstracting protons from intermediate species, facilitating the acetylation while generating carbon dioxide and water as the only by-products [5].
Cobalt-Catalyzed Carbonylation: A sophisticated alternative approach utilizes dicobalt octacarbonyl as a catalyst in conjunction with carbon monoxide and hydrogen gas [6]. This method operates at 68 to 72 degrees Celsius under high pressure conditions of 130 megapascals [6]. The process achieves 85.5 percent yield over 5.5 hours, representing a unique carbonylative approach to N-acetyl amino acid synthesis [6].
Solvent-Free Acetylation: Green chemistry principles have led to the development of solvent-free acetylation protocols that eliminate the need for organic solvents [7]. These methods employ neat acetic anhydride or acetyl donors under catalyst-free conditions, achieving high yields while minimizing environmental impact [7]. The solvent-free approach operates at moderate temperatures and provides excellent atom economy by avoiding solvent waste streams.
Industrial-scale production of N-Acetyl-DL-methionine employs specialized processes designed to maximize efficiency, minimize costs, and ensure consistent product quality. The industrial approaches differ significantly from laboratory methods in terms of scale, equipment requirements, and process optimization strategies.
Continuous Acetylation Process: Large-scale production typically utilizes continuous flow reactors that allow for precise control of reaction parameters and consistent product quality [8]. The continuous process involves feeding methionine and acetic anhydride through heated reactor sections at controlled flow rates, maintaining optimal residence times of 20 to 200 seconds at temperatures between 200 to 280 degrees Celsius [9]. This approach achieves space-time yields significantly higher than batch processes while reducing equipment size requirements [9].
Enzymatic Resolution Method: Industrial production often incorporates enzymatic resolution to obtain optically pure L-enantiomers from racemic starting materials [8]. The process begins with chemical acetylation of DL-methionine to produce N-acetyl-DL-methionine, followed by enzymatic conversion using L-amino acylase [8]. Only the L-isomer undergoes enzymatic hydrolysis, allowing separation through alcoholic extraction or crystallization techniques [8]. This method is conducted in enzyme membrane reactors to retain the biocatalyst in continuous operations [8].
Integrated Production Systems: Modern industrial facilities employ integrated processes that combine multiple unit operations for maximum efficiency [10] [11]. These systems typically include evaporation units for concentration, crystallization vessels for purification, and centrifugal separators for solid-liquid separation [10] [11]. The integrated approach allows for in-situ purification and recovery of by-products, achieving overall process yields exceeding 90 percent [10] [11].
Quality Control and Purification: Industrial processes incorporate sophisticated purification steps to achieve pharmaceutical-grade purity levels [12]. These include multiple crystallization stages, carbon treatment for color removal, and ion exchange chromatography for final purification [12]. The industrial processes maintain strict control over impurity levels, particularly monitoring for residual acetic acid, unreacted starting materials, and potential degradation products.
Systematic optimization of reaction conditions represents a critical aspect of efficient N-Acetyl-DL-methionine synthesis. Multiple parameters influence the overall yield and purity of the final product, requiring careful balance to achieve optimal performance.
Temperature Optimization: Temperature represents the most influential parameter affecting reaction rate and yield [13]. Studies demonstrate that reaction rates increase substantially with temperature elevation up to 100 degrees Celsius, beyond which decomposition reactions begin to compete with the desired acetylation [13]. The optimal temperature range of 60 to 100 degrees Celsius provides the best compromise between reaction rate and product stability [13]. Temperature coefficients of 1.54 indicate significant temperature dependency, emphasizing the importance of precise thermal control [13].
pH Control and Buffer Systems: In aqueous acetylation systems, pH optimization significantly impacts yield outcomes [2]. Alkaline conditions with pH values between 7.5 and 10 favor product formation by maintaining the amino group in its free base form, enhancing nucleophilicity [2]. Buffer systems employing phosphate or bicarbonate provide stable pH control while minimizing side reactions that can occur under strongly basic conditions [14].
Catalyst Loading Optimization: For catalyzed reactions, the optimal catalyst loading represents a balance between reaction rate enhancement and economic considerations [5]. Sodium bicarbonate-catalyzed reactions achieve maximum efficiency at loadings of 0.04 to 2.5 mol percent relative to the substrate [5]. Higher catalyst loadings provide diminishing returns while increasing purification complexity and costs [15].
Substrate Concentration Effects: Substrate concentration optimization must account for solubility limitations and potential inhibition effects [14]. Concentration ranges of 20 to 400 millimolar provide optimal reaction rates, with higher concentrations potentially leading to substrate inhibition or reduced mass transfer efficiency [14]. The Michaelis-Menten kinetics observed in enzymatic systems demonstrate saturation behavior at elevated substrate concentrations [14].
Molar Ratio Optimization: The stoichiometric ratio of acetylating agent to amino acid substrate significantly influences yield and selectivity [1] [2]. Optimal molar ratios of 1.2:1 to 5:1 (anhydride to methionine) ensure complete conversion while minimizing excessive use of acetylating reagent [1]. Higher ratios improve yields but increase purification requirements and waste generation.
Reaction Time Studies: Time course optimization balances conversion efficiency with potential side reactions [16]. Most chemical acetylation reactions achieve maximum conversion within 2 to 24 hours, depending on temperature and catalyst systems [16]. Prolonged reaction times may lead to hydrolysis of the acetyl group or other degradation pathways, particularly under aqueous conditions [16].
The development of environmentally sustainable synthetic approaches for N-Acetyl-DL-methionine production aligns with green chemistry principles and addresses growing environmental concerns in pharmaceutical manufacturing.
Solvent-Free Methodologies: Green synthesis approaches prioritize the elimination of organic solvents through neat reaction conditions [17] [7]. Solvent-free acetylation employs acetic anhydride as both reagent and reaction medium, operating under catalyst-free conditions at moderate temperatures [7]. These methods achieve excellent yields while eliminating solvent waste streams and reducing environmental impact [7]. The approach provides superior atom economy by incorporating all reaction components into the final product [17].
Water as Reaction Medium: Aqueous acetylation systems represent a significant advancement in green chemistry applications [5]. Water serves as an environmentally benign solvent while sodium bicarbonate catalysis provides mild reaction conditions [5]. The aqueous approach generates only water and carbon dioxide as by-products, eliminating the need for organic solvent disposal [5]. This methodology demonstrates that effective acetylation can be achieved using abundant, non-toxic reaction media [17].
Enzymatic Green Synthesis: Biocatalytic approaches utilizing acetyl-CoA and methionine N-acetyltransferase enzymes provide highly selective and environmentally friendly synthesis routes [18] [19]. Enzymatic acetylation operates under mild conditions at physiological temperatures and neutral pH, minimizing energy requirements [19]. The biocatalytic process exhibits exceptional stereoselectivity and regioselectivity while avoiding the use of toxic chemical reagents [19] [20].
Microwave-Enhanced Green Processes: Microwave irradiation enables rapid acetylation reactions under reduced reaction times and temperatures [4]. The microwave-assisted approach minimizes energy consumption while achieving high yields in minutes rather than hours [4]. This technology reduces overall process energy requirements and enables more efficient use of starting materials [17].
Renewable Feedstock Utilization: Advanced green chemistry approaches explore the use of renewable acetyl donors derived from biomass sources [17]. These methods replace petroleum-derived acetic anhydride with bio-based acetylating agents, reducing dependence on fossil fuel resources [21]. The integration of renewable feedstocks with efficient synthetic processes provides a pathway toward truly sustainable amino acid derivative production [17].
Atom Economy Optimization: Green synthesis strategies prioritize reactions with high atom economy, where the maximum proportion of starting materials is incorporated into the final product [17]. The direct acetylation of methionine with acetic anhydride achieves excellent atom economy when conducted under optimized conditions, with acetic acid as the only by-product [17]. This approach minimizes waste generation while maximizing material utilization efficiency [17].
Corrosive